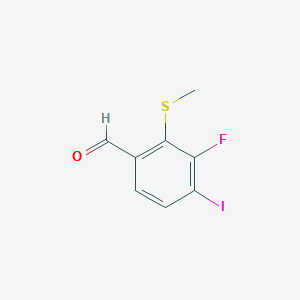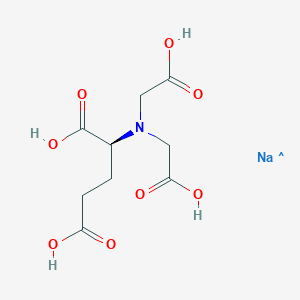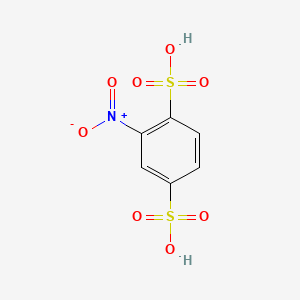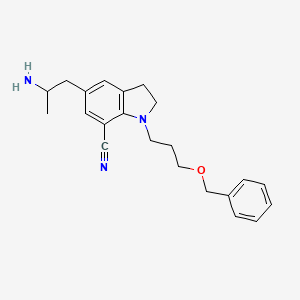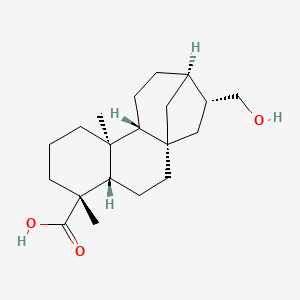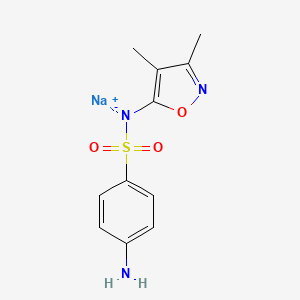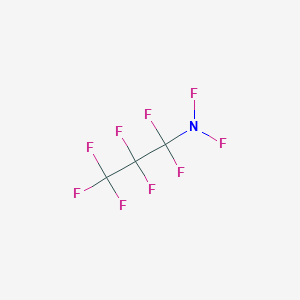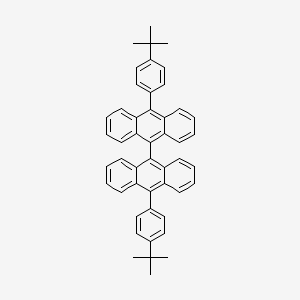
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its large, conjugated system of alternating single and double bonds, which imparts unique electronic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinones, while reduction can produce dihydroanthracenes.
科学的研究の応用
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the electronic properties of polycyclic aromatic hydrocarbons.
Biology: Research is ongoing to explore its potential interactions with biological macromolecules.
Medicine: The compound’s photophysical properties are being investigated for potential use in photodynamic therapy.
Industry: It is studied for its applications in organic electronics, such as OLEDs and OPVs, due to its excellent charge transport properties.
作用機序
The mechanism by which 10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient charge transport and light absorption/emission. In organic electronics, the compound can act as a charge carrier, facilitating the movement of electrons or holes through the material. In photodynamic therapy, the compound can generate reactive oxygen species upon light irradiation, leading to the destruction of targeted cells.
類似化合物との比較
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
9,10-Diphenylanthracene: Similar structure but with phenyl groups at the 9 and 10 positions.
Tetracene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
Uniqueness
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene is unique due to the presence of tert-butylphenyl groups, which enhance its solubility and stability. This makes it particularly suitable for applications in organic electronics, where solubility and stability are crucial for device performance.
特性
CAS番号 |
172285-77-7 |
|---|---|
分子式 |
C48H42 |
分子量 |
618.8 g/mol |
IUPAC名 |
9-(4-tert-butylphenyl)-10-[10-(4-tert-butylphenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C48H42/c1-47(2,3)33-27-23-31(24-28-33)43-35-15-7-11-19-39(35)45(40-20-12-8-16-36(40)43)46-41-21-13-9-17-37(41)44(38-18-10-14-22-42(38)46)32-25-29-34(30-26-32)48(4,5)6/h7-30H,1-6H3 |
InChIキー |
SEQKVAFFCPTPOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=C(C=C8)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



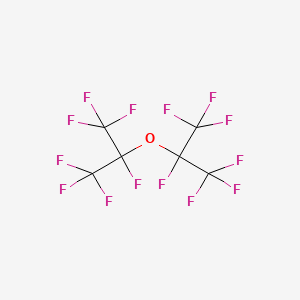
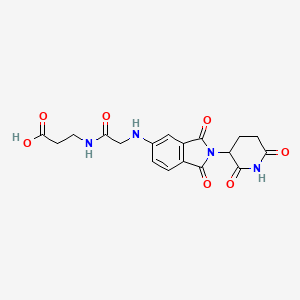
![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)
![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
